molecular formula C21H28N2O3 B5363459 4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol

4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol

Cat. No. B5363459
M. Wt: 356.5 g/mol
InChI Key: VRANEFSWYVGMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol, also known as MPQP, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. MPQP is a piperidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various research areas.

Mechanism of Action

The mechanism of action of 4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol involves the inhibition of the dopamine transporter, which leads to an increase in the extracellular dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as movement, motivation, and reward. The increased dopamine levels induced by this compound result in enhanced dopaminergic neurotransmission, which can have significant implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its inhibitory effect on the dopamine transporter, this compound has been shown to enhance the release of dopamine from presynaptic neurons and potentiate the postsynaptic response to dopamine. These effects can lead to an increase in locomotor activity, reward-seeking behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol is its high selectivity and potency for the dopamine transporter. This property makes this compound an ideal tool for studying the role of the dopamine transporter in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol has significant potential for various research areas, and several future directions can be explored. One such direction is the development of more potent and selective dopamine transporter inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD can be further explored.
Conclusion:
In conclusion, this compound is a novel chemical compound that has significant potential for various research areas. Its high selectivity and potency for the dopamine transporter make it an ideal tool for studying the role of the dopamine transporter in various physiological processes. The biochemical and physiological effects of this compound can have significant implications for the treatment of neurological disorders. The future directions of this compound research are promising, and further studies can lead to the development of more potent and selective dopamine transporter inhibitors and the investigation of its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol involves the condensation reaction of 2-methylquinoline-6-carbaldehyde with 4-hydroxypiperidine followed by acylation with 2-propoxypropanoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

4-(2-methylquinolin-6-yl)-1-(2-propoxypropanoyl)piperidin-4-ol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a critical target for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-propoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-4-13-26-16(3)20(24)23-11-9-21(25,10-12-23)18-7-8-19-17(14-18)6-5-15(2)22-19/h5-8,14,16,25H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRANEFSWYVGMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)C(=O)N1CCC(CC1)(C2=CC3=C(C=C2)N=C(C=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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